An In-depth Technical Guide to Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5): A Cornerstone Reagent in Medicinal Chemistry
An In-depth Technical Guide to Ethyl 2-(bromomethyl)benzoate (CAS 7115-91-5): A Cornerstone Reagent in Medicinal Chemistry
This guide provides an in-depth technical overview of Ethyl 2-(bromomethyl)benzoate, a pivotal reagent for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications in the synthesis of complex, biologically active molecules.
Introduction and Strategic Importance
Ethyl 2-(bromomethyl)benzoate (CAS No. 7115-91-5) is a bifunctional aromatic compound that has established itself as a versatile building block in modern organic synthesis. Its structure, featuring a reactive benzylic bromide and an ethyl ester on an ortho-substituted benzene ring, offers a unique combination of electrophilic and latent nucleophilic properties. This duality makes it an indispensable tool for constructing complex molecular architectures, particularly in the field of medicinal chemistry where it serves as a key intermediate for synthesizing a range of therapeutic agents.[1][2] This guide will dissect its synthesis, reactivity, and key applications, providing field-proven insights into its practical use.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use.
Physical and Chemical Properties
The key physicochemical data for Ethyl 2-(bromomethyl)benzoate are summarized below. These properties are critical for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 7115-91-5 | [3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |
| Molecular Weight | 243.1 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 90-95 °C at 0.15 Torr | [4] |
| Density | ~1.402 g/cm³ (Predicted) | [4] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |
Safety and Handling
Ethyl 2-(bromomethyl)benzoate is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: According to the Globally Harmonized System (GHS), it is designated with H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[4]
-
Precautionary Measures: Strict adherence to safety protocols is mandatory. This includes:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor.[4]
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of Ethyl 2-(bromomethyl)benzoate is through the radical bromination of its precursor, Ethyl 2-methylbenzoate (ethyl 2-toluate).
Synthetic Workflow: Radical Bromination
The workflow involves the selective bromination of the benzylic methyl group, a position highly susceptible to radical attack due to the resonance stabilization of the resulting benzyl radical.
Caption: Workflow for the synthesis of Ethyl 2-(bromomethyl)benzoate.
Detailed Experimental Protocol
This protocol is synthesized from established chemical literature and represents a standard laboratory procedure.[5]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Bromosuccinimide (NBS, 1.0 eq) and a catalytic amount of benzoyl peroxide (initiator, ~0.02 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Substrate: Prepare a solution of Ethyl 2-methylbenzoate (1.0 eq) in CCl₄ and add it dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere for 3-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Cooling & Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. The byproduct, succinimide, will precipitate out of the solution. Remove the solid by vacuum filtration, washing the filter cake with a small amount of cold CCl₄.[5]
-
Aqueous Workup: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer successively with 2N NaOH solution and water to remove any unreacted NBS and acidic impurities.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.[5]
-
Purification: The crude oil is often of sufficient purity (ca. 99%) for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation.
Causality and Experimental Choices
-
Why NBS? N-Bromosuccinimide is the preferred brominating agent for benzylic positions because it provides a low, constant concentration of Br₂ through its reaction with trace HBr, minimizing side reactions like aromatic bromination.
-
Why Benzoyl Peroxide? It serves as a radical initiator. Upon heating, it homolytically cleaves to form radicals, which then abstract a bromine atom from NBS to start the chain reaction.
-
Why CCl₄? Carbon tetrachloride is a traditional solvent for radical reactions due to its inertness and ability to dissolve the reactants. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile are now often considered.
Core Reactivity: The Alkylating Powerhouse
The primary utility of Ethyl 2-(bromomethyl)benzoate stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for Sₙ2 reactions. The benzylic carbon is readily attacked by a wide range of nucleophiles, displacing the bromide leaving group.
Caption: General Sₙ2 reactivity of Ethyl 2-(bromomethyl)benzoate.
This reactivity is the foundation for its use in attaching the 2-(ethoxycarbonyl)benzyl moiety to various substrates, a common strategy in drug synthesis.
Key Applications in Drug Discovery and Development
Ethyl 2-(bromomethyl)benzoate is not merely a laboratory curiosity; it is a validated intermediate in the synthesis of high-value pharmaceutical agents.
Synthesis of PPAR Agonists for Type 2 Diabetes
The reagent is instrumental in synthesizing benzoic acid derivatives that function as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of drugs used to treat type 2 diabetes.[6] A typical application involves the N-alkylation of a tetrazole ring.
-
Workflow Logic: The acidic proton on the tetrazole ring is deprotonated by a mild base, generating a nucleophilic nitrogen that subsequently attacks the benzylic carbon of Ethyl 2-(bromomethyl)benzoate.
-
Representative Protocol:
-
Deprotonation: Dissolve the tetrazole-containing substrate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the mixture and stir at room temperature.
-
Alkylation: Add Ethyl 2-(bromomethyl)benzoate (1.1 eq) to the suspension.
-
Reaction: Stir the reaction at ambient temperature for several hours or until completion as monitored by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The subsequent workup follows standard procedures of washing, drying, and concentration.[6]
-
Intermediate for Leukotriene Antagonists
This reagent has been cited in the synthesis of diarylstyrylquinoline diacids, which act as leukotriene antagonists.[7] These compounds are valuable as anti-inflammatory, anti-allergic, and anti-asthmatic agents.[7] The synthesis often involves S-alkylation of a thiophenol derivative.
-
Workflow Logic: The thiophenol is deprotonated to form a highly nucleophilic thiolate, which efficiently displaces the bromide from Ethyl 2-(bromomethyl)benzoate to form a thioether linkage.
-
Representative Protocol:
-
Thiolate Formation: Dissolve the thiophenol substrate (1.0 eq) in a solvent like methanol or DMF.
-
Base Addition: Add a suitable base, such as sodium methoxide or potassium carbonate, to generate the thiolate anion.
-
Alkylation: Cool the mixture (e.g., to 0°C or -20°C) and add a solution of Ethyl 2-(bromomethyl)benzoate (1.0 eq) dropwise.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Workup: Perform an aqueous workup, extracting the product into an appropriate organic solvent. The crude product is then purified, typically by column chromatography.[7]
-
Synthesis of Phthalide (3,4-dihydro-1H-isobenzofuran-1-one)
The ortho-disposed ester and bromomethyl groups allow for a facile intramolecular cyclization to form phthalide, a core structure in many natural products and pharmaceuticals.
-
Workflow Logic: This transformation is typically achieved by first hydrolyzing the ethyl ester to a carboxylic acid, followed by an intramolecular Sₙ2 reaction where the carboxylate anion displaces the bromide. Alternatively, reduction of the ester to an alcohol followed by cyclization is also a viable route.
Caption: Synthetic pathway from Ethyl 2-(bromomethyl)benzoate to Phthalide.
Conclusion
Ethyl 2-(bromomethyl)benzoate is a high-impact reagent whose value is defined by its predictable reactivity and strategic utility. Its capacity to serve as a robust electrophile for C-N, C-O, and C-S bond formation makes it a go-to building block for introducing the 2-(ethoxycarbonyl)benzyl group. For medicinal chemists and drug development professionals, mastering the application of this reagent provides a reliable and efficient pathway to complex molecular targets, as evidenced by its role in the synthesis of treatments for diabetes and inflammatory diseases. The combination of its straightforward synthesis, well-understood reactivity, and proven success in complex syntheses solidifies its status as a core component in the synthetic chemist's toolkit.
References
-
Ethyl 2-(Bromomethyl)Benzoate - ChemBK . ChemBK. Available from: [Link].
-
China Ethyl 2-(bromomethyl)benzoate CAS 7115-91-5... - BIOSYNCE . BIOSYNCE. Available from: [Link].
- CA2017376C - Diarylstyrylquinoline diacids - Google Patents. Google Patents.
- US6787556B1 - Benzoic acid derivatives for the treatment of diabetes mellitus - Google Patents. Google Patents.
-
Sriram, D. Textbook of Medicinal Chemistry, Vol. 1, 4e . DOKUMEN.PUB. Available from: [Link].
-
ANNUAL REPORT - IACS . Indian Association for the Cultivation of Science. Available from: [Link].
-
D Sriram Med Chem | PDF - Scribd . Scribd. Available from: [Link].
-
New anti-inflammatory agents for the treatment of chronic inflammatory diseases - UniTo . Università di Torino. Available from: [Link].
Sources
- 1. chembk.com [chembk.com]
- 2. biosynce.com [biosynce.com]
- 3. FCKeditor - Resources Browser [webapp.yuntech.edu.tw]
- 4. ETHYL 2-(BROMOMETHYL)BENZOATE | 7115-91-5 [chemicalbook.com]
- 5. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. US6787556B1 - Benzoic acid derivatives for the treatment of diabetes mellitus - Google Patents [patents.google.com]
- 7. CA2017376C - Diarylstyrylquinoline diacids - Google Patents [patents.google.com]
